6-Phenyl-1-hexene

Radical Cyclization Organic Synthesis Reaction Mechanism

6-Phenyl-1-hexene (CAS 1588-44-9, formula C12H16, MW 160.26) is a terminal α-olefin featuring a phenyl group at the end of a six-carbon chain. This non-conjugated, non-polar structure provides a balance between the inherent reactivity of a terminal double bond and the stabilizing influence of a remote aromatic ring.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 1588-44-9
Cat. No. B073116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1-hexene
CAS1588-44-9
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESC=CCCCCC1=CC=CC=C1
InChIInChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2
InChIKeyUWAVXORKDISRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1-hexene (CAS 1588-44-9): A Six-Carbon Spacer with a Terminal Phenyl Group for Controlled Cyclization and Copolymerization


6-Phenyl-1-hexene (CAS 1588-44-9, formula C12H16, MW 160.26) is a terminal α-olefin featuring a phenyl group at the end of a six-carbon chain. This non-conjugated, non-polar structure provides a balance between the inherent reactivity of a terminal double bond and the stabilizing influence of a remote aromatic ring [1]. Unlike shorter-chain ω-phenyl-1-alkenes, the hexene chain length enables specific, high-yield cyclization pathways under both free-radical and anionic conditions, leading to distinct 5-membered ring products. It is primarily supplied as a colorless to pale-yellow liquid (purity ≥98%, stabilized with TBC) for use in synthetic organic chemistry, polymer science, and materials research .

Why 6-Phenyl-1-hexene Cannot Be Replaced by Other ω-Phenyl-1-alkenes in Cyclization and Copolymerization Applications


The chemical behavior of ω-phenyl-1-alkenes is highly sensitive to the length of the alkyl spacer. Under identical reaction conditions, 4-phenyl-1-butene (n=2) predominantly dimerizes, while 5-phenyl-1-pentene (n=3) undergoes cleavage and yields only 4.4% monomeric cyclization products [1]. In contrast, 6-phenyl-1-hexene (n=4) consistently achieves the highest monomeric cyclization yields (24-57%) and selectively forms five-membered rings [2]. This chain-length dependence means that substituting a shorter or longer analog will fundamentally alter reaction pathways, product distribution, and overall yield, making 6-phenyl-1-hexene non-interchangeable in synthetic protocols requiring controlled intramolecular cyclization or specific copolymer architectures.

Quantitative Differentiation of 6-Phenyl-1-hexene vs. Analogues in Cyclization and Copolymerization


Superior Monomeric Cyclization Yield of 6-Phenyl-1-hexene Under Free-Radical Conditions

In a direct head-to-head study of ω-phenyl-1-alkenes (Ph(CH2)nCH=CH2, n=2-5) under identical free-radical conditions (di-t-butyl peroxide, 140-150°C), 6-phenyl-1-hexene achieved a 24% total yield of monomeric cyclization products, primarily cis- and trans-1-methyl-2-phenylcyclopentane [1]. This represents a 5.5-fold increase over 5-phenyl-1-pentene (4.4%) and an 8-fold increase over 4-phenyl-1-butene (3.0%) [1]. The chain length of six carbons uniquely enables preferential 5-exo-trig cyclization, a pathway unavailable to shorter homologues.

Radical Cyclization Organic Synthesis Reaction Mechanism

Base-Catalyzed Cyclization Selectivity of 6-Phenyl-1-hexene vs. 4-Phenyl-1-butene and 5-Phenyl-1-pentene

Under alkali metal catalysis (sodium or potassium), 6-phenyl-1-hexene undergoes high-yield cyclization to 1-methyl-2-phenylcyclopentane (57% yield) plus 11% of a tricyclic indene derivative [1]. In stark contrast, under identical conditions, 4-phenyl-1-butene dimerizes and 5-phenyl-1-pentene undergoes a cleavage reaction with no cyclization [1]. This chain-length specificity demonstrates that only the six-carbon spacer enables the required 5-exo-trig cyclization pathway.

Anionic Cyclization Alkali Metal Catalysis Synthetic Methodology

Product Distribution Difference Between 6-Phenyl-1-hexene and 7-Phenyl-1-heptene

While both 6-phenyl-1-hexene and 7-phenyl-1-heptene undergo free-radical cyclization, the product distributions are markedly different. 6-Phenyl-1-hexene yields exclusively 5-membered ring products (cis/trans-1-methyl-2-phenylcyclopentane) with no linear n-heptylbenzene detected [1]. In contrast, 7-phenyl-1-heptene produces a mixture of 5- and 6-membered ring products, plus 34% linear n-octylbenzene from methyl radical addition [1]. This difference reflects the chain-length-dependent competition between cyclization and intermolecular addition.

Free-Radical Cyclization Product Selectivity Ring Size Control

6-Phenyl-1-hexene as a Critical Intermediate in Ethylene-Styrene Copolymerization

In dual-catalyst systems for ethylene-styrene copolymerization, 6-phenyl-1-hexene forms in situ as a co-oligomerization product and then serves as a copolymerizable macromonomer, leading to polyethylenes with 4-phenyl-1-butyl branches [1]. This specific architecture cannot be achieved using shorter-chain analogs, as 4-phenyl-1-butene-derived branches would be structurally different, while 7-phenyl-1-heptene would incorporate as 5-phenyl-1-pentyl branches, altering polymer properties .

Polymer Chemistry Copolymerization Polyethylene Functionalization

Optimal Use Cases for 6-Phenyl-1-hexene Driven by Quantitative Evidence


Synthesis of 1-Methyl-2-phenylcyclopentane and Related Cyclopentane Derivatives

As demonstrated by the 57% base-catalyzed cyclization yield and 24% free-radical yield [1][2], 6-Phenyl-1-hexene is the preferred substrate for generating 1-methyl-2-phenylcyclopentane scaffolds. Shorter chain analogs (4-phenyl-1-butene, 5-phenyl-1-pentene) fail to cyclize under these conditions, making 6-phenyl-1-hexene the only viable choice for this transformation. This application is relevant to medicinal chemists building phenyl-substituted cyclopentane cores for bioactive molecules.

Mechanistic Studies of Chain-Length-Dependent Radical and Anionic Cyclization

The stark contrast in reactivity among ω-phenyl-1-alkenes—from dimerization (n=2) to cleavage (n=3) to productive cyclization (n=4) [1]—positions 6-phenyl-1-hexene as the critical test substrate for investigating fundamental cyclization mechanisms. Researchers probing the transition from intermolecular to intramolecular reaction pathways require this compound to complete the homologous series analysis.

Synthesis of Polyethylenes with 4-Phenyl-1-butyl Branches

In dual-catalyst systems where ethylene and styrene co-oligomerize in situ, 6-phenyl-1-hexene forms and subsequently copolymerizes, yielding polyethylenes with precisely spaced 4-phenyl-1-butyl branches [3]. This architecture is unattainable with other ω-phenyl-1-alkenes, as the branch length and phenyl placement are dictated by the specific six-carbon chain of the intermediate. Polymer chemists targeting this exact branch structure must procure 6-phenyl-1-hexene for their studies.

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